5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride
Description
5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole-based organic compound characterized by a methyl group at position 5 of the pyrazole ring, a 4-methylphenyl substituent at position 1, and an amine group at position 4, stabilized as a hydrochloride salt. This compound is utilized as a building block in synthetic chemistry, particularly in pharmaceutical and agrochemical research, due to its structural versatility . Its molecular formula is C₁₂H₁₅N₃Cl, with a molecular weight of 236.72 g/mol. The hydrochloride salt enhances stability and aqueous solubility compared to the free base form.
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14;/h3-7H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXDLHOXSHFJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction via Catalytic Hydrogenation
The most widely documented approach for synthesizing pyrazol-4-amine derivatives involves reductive amination of nitro precursors. In a patented process, 3-chloro-1H-pyrazol-4-amine hydrochloride was synthesized by reducing 4-nitropyrazole under hydrogenation conditions using Pt/C or Pd/C catalysts in aqueous HCl. While this method targets a chloro-substituted analog, it provides a foundational framework for adapting similar conditions to 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride.
Key steps include:
- Nitro Precursor Synthesis : Introducing methyl and 4-methylphenyl groups at the 1- and 5-positions of 4-nitropyrazole.
- Reductive Chlorination : Reacting the nitro precursor with hydrogen (90 psig) in the presence of 5% Pt/C or Pd/C and 37% HCl at 30°C for 2.5 hours.
- Selectivity Optimization : Achieving >95% selectivity by modulating HCl concentration and catalyst type, with Pt/C outperforming Pd/C at lower acid concentrations.
Reaction Mechanism and Byproduct Formation
The reduction proceeds via intermediate hydroxylamine species, with HCl facilitating the formation of the hydrochloride salt. Competing pathways, such as over-reduction to hydroxylamines or dehalogenation, are mitigated by maintaining strict control over hydrogen pressure (14–105 psia) and catalyst loading (0.003–3 mol%).
Pyrazole Ring Construction via Cyclization
Hydrazine-Mediated Cyclocondensation
Pyrazole cores are frequently assembled through cyclization of 1,3-diketones with hydrazines. For example, 3-amino-1H-pyrazole-4-carbohydrazide derivatives were synthesized by refluxing aldehydes with hydrazine hydrate in 1,4-dioxane. Adapting this method:
- Diketone Synthesis : Prepare 3-(4-methylphenyl)-2,4-pentanedione, incorporating methyl and aryl substituents.
- Cyclization : React with methylhydrazine in ethanol under reflux to form the pyrazole ring.
- Amination : Introduce the 4-amine group via nitration followed by reduction, though direct methods remain underexplored.
Microwave-Assisted Solvent-Free Synthesis
Recent advances highlight solvent-free cyclization under microwave irradiation, reducing reaction times from hours to minutes. For instance, 4-hetarylpyrazolo[1,5-a]triazines were synthesized in 85–92% yields using this approach. While untested for the target compound, this method offers a promising avenue for improving efficiency.
Halogenation-Amination Sequential Approaches
Chlorination Follow by Ammonolysis
A two-step process involving halogenation and subsequent amination is described in patent literature:
- Chlorination : Treat 4-nitropyrazole with Cl₂ or SOCl₂ to introduce a chloro group at the 3-position.
- Reductive Amination : Replace chloro with amine using NH₄OH under catalytic hydrogenation, though yields for this step remain suboptimal (58% with Pd/Al₂O₃).
Modifying this approach to retain the methyl and 4-methylphenyl groups while substituting chloro at the 4-position could yield the desired compound.
Hydrochloride Salt Formation and Purification
Acid-Base Neutralization
The free base 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is treated with concentrated HCl in ethanol or diethyl ether to precipitate the hydrochloride salt. Critical parameters include:
- Stoichiometry : Molar ratio of 1:1 amine:HCl to avoid over-acidification.
- Temperature : Cooling to 0–5°C during addition to prevent decomposition.
Chromatographic and Crystallization Techniques
Purification via column chromatography (Al₂O₃, CHCl₃:MeOH 9:1) or recrystallization from ethanol yields high-purity product (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential as a therapeutic agent in several areas:
- Anti-inflammatory Activity : Research suggests that pyrazole derivatives exhibit anti-inflammatory effects. The compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
- Analgesic Properties : Similar to its anti-inflammatory effects, studies have indicated that pyrazole compounds can also provide analgesic benefits. The modulation of pain pathways through specific receptor interactions is a key area of investigation .
- Inhibition of Monoamine Oxidase : 5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride has been explored for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are crucial in treating depression and other mood disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .
Synthesis and Structural Studies
The synthesis of this compound is often achieved through various chemical reactions involving pyrazole scaffolds. The following methods are commonly employed:
- Condensation Reactions : Utilizing appropriate aldehydes and amines, the compound can be synthesized through condensation reactions that form the pyrazole ring structure .
- Optimization Studies : Structural optimization studies have been conducted to enhance the pharmacokinetic properties of the compound, such as solubility and bioavailability. These studies often involve modifying substituents on the pyrazole ring to improve efficacy and reduce toxicity .
Case Studies and Research Findings
Several case studies have highlighted the efficacy and potential applications of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride:
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl and 4-methylphenyl groups are electron-donating, increasing electron density on the pyrazole ring. This contrasts with fluorine and trifluoromethyl groups in the analog from , which are electron-withdrawing, reducing basicity and enhancing oxidative stability .
Lipophilicity and Solubility :
- The target compound’s logP (estimated ~2.5) is lower than fluorinated analogs (e.g., : logP ~3.1), making it less membrane-permeable but more water-soluble due to the hydrochloride salt .
- Difluoromethyl () and trifluoromethyl groups significantly increase lipophilicity, favoring blood-brain barrier penetration in drug design .
Crystallographic and Structural Insights :
Biological Activity
5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride, also known as 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₈ClN₃ and features a pyrazole ring substituted with both a methyl group and a p-tolyl group. These substitutions influence its lipophilicity and interaction with biological targets, which are critical for its pharmacological effects.
Biological Activities
Research indicates that 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active compounds .
- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential as an anti-inflammatory agent. In vitro studies indicated that certain pyrazole derivatives could reduce inflammation markers significantly compared to standard treatments .
- Anticancer Properties : Some studies have investigated the antiproliferative effects of pyrazole derivatives on cancer cell lines. For example, compounds containing the pyrazole moiety exhibited growth inhibition in liver (HepG2) and cervical (HeLa) cancer cells, suggesting that structural modifications can enhance their anticancer activity while minimizing toxicity to normal cells .
The biological activity of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride is attributed to its ability to interact with various biological receptors and enzymes. Molecular docking studies have been employed to predict its binding affinities with targets such as prostaglandin reductase (PTGR2), revealing insights into its inhibitory mechanisms .
Synthesis
The synthesis of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, including the reaction of substituted hydrazines with appropriate carbonyl compounds under mild conditions to yield high-purity products suitable for biological assays .
Case Studies
Several case studies illustrate the compound's potential:
- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against a panel of bacterial strains, demonstrating that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
- Anti-inflammatory Studies : Research focused on the anti-inflammatory properties revealed that specific derivatives could significantly reduce inflammatory markers in vitro, making them candidates for further development as therapeutic agents in inflammatory diseases .
- Cancer Cell Proliferation Inhibition : Investigations into the anticancer properties showed that certain structural modifications led to enhanced inhibition of cell proliferation in cancer models while sparing normal cells from cytotoxicity, suggesting a selective action mechanism .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of pyrazole derivatives typically involves multi-step organic reactions. For this compound, a common approach includes:
- Step 1: Condensation of substituted hydrazides with carbonyl compounds to form the pyrazole core.
- Step 2: Introduction of the 4-methylphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
Key parameters to optimize yield include:
Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- FTIR: Identify characteristic peaks for the pyrazole ring (C=N stretch at 1600–1650 cm⁻¹) and amine group (N–H bend at 1500–1550 cm⁻¹) .
- ¹H NMR: Key signals include:
- Methyl groups on the pyrazole ring (δ 2.1–2.5 ppm, singlet).
- Aromatic protons from the 4-methylphenyl group (δ 7.2–7.5 ppm, multiplet) .
- Elemental Analysis: Validate the C:H:N:Cl ratio to confirm purity (e.g., %Cl should match theoretical values for the hydrochloride salt) .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes implicated in infectious diseases). Prioritize residues with high binding free energy (ΔG ≤ −7 kcal/mol) for mutagenesis validation .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrazole ring, guiding SAR studies .
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .
Q. How should researchers address contradictions in reported biological activities across pyrazole derivatives?
Methodological Answer:
-
Comparative SAR Analysis: Tabulate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity. For example:
Substituent Antimicrobial Activity Anticancer Activity 4-Methylphenyl Moderate Significant 4-Chlorophenyl High Low This highlights the need for targeted modifications based on desired activity . -
Statistical Validation: Apply ANOVA to assess significance of activity differences across structurally similar analogs .
-
Target-Specific Assays: Use isoform-selective enzymes (e.g., COX-2 for anti-inflammatory studies) to reduce off-target noise .
Q. What methods optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound through structural modifications?
Methodological Answer:
- Solubility Enhancement: Introduce polar groups (e.g., –OH, –COOH) at the 5-position of the pyrazole ring. Monitor logP values (target ≤3) via HPLC .
- Bioavailability:
- Prodrug Design: Convert the amine to an acetylated prodrug, hydrolyzed in vivo.
- Co-crystallization: Use co-formers (e.g., succinic acid) to improve dissolution rates .
- Metabolic Stability: Perform microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Fluorine substitution at the methyl group reduces CYP450-mediated oxidation .
Q. How can reaction fundamentals and reactor design improve scalability for this compound?
Methodological Answer:
- Continuous Flow Reactors: Optimize residence time (10–30 min) and temperature (50–80°C) for key steps (e.g., cyclization) to reduce batch variability .
- Process Control: Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of intermediate formation .
- Waste Reduction: Use membrane technologies (e.g., nanofiltration) to recover solvents like DMF, achieving ≥90% recycling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
